Radioprotection Efficacy: AD-20 Demonstrates a Quantified Increase in LD50 in Total Body Irradiation Models
In a mouse model of total body X-irradiation, pretreatment with AD-20 provides a measurable radioprotective effect. Compared to untreated, irradiated controls, AD-20 administration results in a significant shift in the lethal dose required to kill 50% of the population (LD50) at 30 days [1]. The dose reduction factor (DRF) for AD-20 was calculated to be 1.20 [1].
| Evidence Dimension | LD50 (30-day survival after X-irradiation) |
|---|---|
| Target Compound Data | 7.3 Gy |
| Comparator Or Baseline | 6.1 Gy (Irradiated control, no pretreatment) |
| Quantified Difference | +1.2 Gy increase; Dose Reduction Factor (DRF) = 1.20 |
| Conditions | In vivo, mice exposed to total body X-irradiation (6 to 10 Gy) |
Why This Matters
This provides a quantitative benchmark for in vivo radioprotective efficacy, distinguishing AD-20 from other antioxidants that may show in vitro activity but lack this specific, quantified survival benefit.
- [1] Buc-Calderon P, Roberfroid M. Increase in the survival time of mice exposed to ionizing radiation by a new class of free radical scavengers. Experientia. 1990 Jul 15;46(7):708-10. View Source
